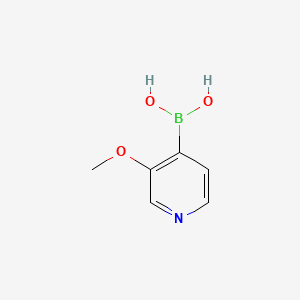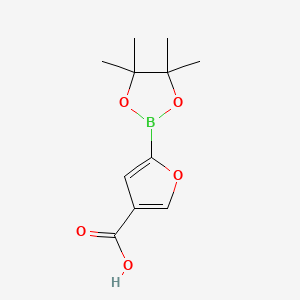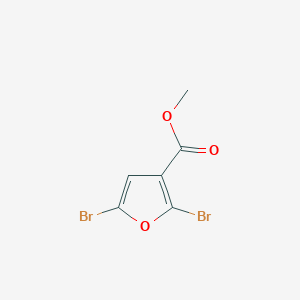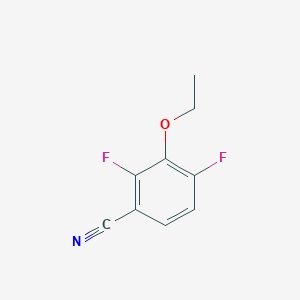![molecular formula C11H13N5O B1462977 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide CAS No. 1239943-29-3](/img/structure/B1462977.png)
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide
Overview
Description
The compound “2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide” is a complex organic molecule. It contains an aminomethyl group, a 1H-1,2,3-triazol-1-yl group, and a phenylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The aminomethyl group would likely be attached to the 4-position of the 1H-1,2,3-triazol-1-yl ring, and the phenylacetamide group would be attached to the 2-position .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The aminomethyl group could potentially undergo reactions typical of amines, while the 1H-1,2,3-triazol-1-yl group could participate in reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of an amine group could confer basic properties, while the presence of a carbonyl group in the phenylacetamide portion could confer reactivity towards nucleophiles .Scientific Research Applications
Synthesis and Chemical Properties
- The compound and its derivatives have been synthesized in various studies, showcasing methods like reactions of 1,2,4-triazoles with 2-chloro-N-phenylacetamides in PEG-400. The synthesized compounds are fully established by IR, NMR, and elemental analysis, highlighting advantages such as good yields, less pollution, simple operation, and environmental friendliness (Wang Sheng-qing, 2010).
Antimicrobial and Anticonvulsant Activities
- Some derivatives of this compound have demonstrated significant antimicrobial activities. For instance, 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide derivatives are noted for their usefulness as anti-infective agents. Substitution of bentriazole in these derivatives produces more potent anti-infective agents, displaying satisfactory antimicrobial activities against various bacteria and fungi (C. M. Jamkhandi & J. Disouza, 2012).
- A study on a group of JV-phenylacetamide, N-phenylpropanamide, and N-benzylamide derivatives bearing 5-membered heterocyclic rings revealed their anticonvulsant activity. Specifically, the 1,2,4-triazole ring led to superior activity compared to the pyrazole ring, and inserting a CH2 group into the anilide structure leading to N-benzyl derivatives did not change the anticonvulsant activity but caused a noticeable decrease in the duration of action (Ayse H. Tarikogullari et al., 2010).
Anticancer and Antimicrobial Screening
- Pyrazole-imidazole-triazole hybrids synthesized through click reaction demonstrated significant antimicrobial activity. Compound 6m, for instance, showed excellent potency against A. niger, even better than the reference drug Fluconazole. These compounds' binding conformations and potential as antimicrobial agents were further ascertained through molecular docking studies (Suman Punia et al., 2021).
- In cancer research, 2-[5-(1-formyl-naphthalen-2-yloxymethyl)-[1,2,3]triazole-1-yl]-substituted phenyl acetamides were synthesized and evaluated for their anticytotoxic properties. Some synthesized molecules exhibited potent inhibitory activities in various cancer cell lines, indicating the potential of these derivatives in anticancer drug discovery (Gautam Kumar Dhuda et al., 2021).
Future Directions
properties
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c12-6-10-7-16(15-14-10)8-11(17)13-9-4-2-1-3-5-9/h1-5,7H,6,8,12H2,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDLXEGZDJDSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Boc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine](/img/structure/B1462902.png)
![Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B1462903.png)

![7-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1462906.png)






